tert-butyl (2S,4S)-4-amino-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2S,4S)-4-amino-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dimethylaminocarbonyl group attached to the pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-4-amino-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Dimethylaminocarbonyl Group: The protected pyrrolidine is then reacted with a dimethylaminocarbonyl chloride derivative under basic conditions to introduce the dimethylaminocarbonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S,4S)-4-amino-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-butyl (2S,4S)-4-amino-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-amino-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The molecular pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling proteins.
Comparison with Similar Compounds
tert-butyl (2S,4S)-4-amino-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
(2S,4S)-1-Boc-4-amino[(methylamino)carbonyl]pyrrolidine: Similar structure but with a methylamino group instead of a dimethylamino group.
(2S,4S)-1-Boc-4-amino[(ethylamino)carbonyl]pyrrolidine: Similar structure but with an ethylamino group instead of a dimethylamino group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the dimethylaminocarbonyl group, which can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C12H23N3O3 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-8(13)6-9(15)10(16)14(4)5/h8-9H,6-7,13H2,1-5H3/t8-,9-/m0/s1 |
InChI Key |
RXQMPBVYDMIFCF-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N(C)C)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)N |
Origin of Product |
United States |
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